molecular formula C20H22N2O3S B2840942 N'-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-N-[2-(METHYLSULFANYL)PHENYL]ETHANEDIAMIDE CAS No. 1421525-52-1

N'-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-N-[2-(METHYLSULFANYL)PHENYL]ETHANEDIAMIDE

Cat. No.: B2840942
CAS No.: 1421525-52-1
M. Wt: 370.47
InChI Key: PNNYCDIXDOVXBV-UHFFFAOYSA-N
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Description

N'-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide is a synthetic chemical compound of interest in pharmaceutical and chemical research. This molecule features a hybrid structure incorporating several pharmacologically relevant groups, including a cyclopropyl unit, a polar hydroxy group, and a phenyl ring system substituted with a methylsulfanyl (or thioanisole) moiety, all connected by an ethanediamide linker. The inclusion of the cyclopropyl group is a notable feature in modern drug design. Cyclopropane rings are frequently used in medicinal chemistry to increase compound activity, fix molecular conformation, and improve key pharmacokinetic properties such as metabolic stability and water solubility . The specific stereochemistry of the 2-hydroxy-2-phenylethyl segment may also be crucial for chiral recognition and binding affinity in biological systems. The methylsulfanyl group on the phenyl ring can influence the compound's electronic properties and serve as a potential metabolic site or hydrogen-bonding acceptor. The diamide backbone provides structural rigidity and can participate in hydrogen bonding with biological targets. While its specific mechanism of action and full research applications are yet to be characterized, this compound presents a valuable building block or intermediate for researchers exploring new chemical entities. Potential areas of investigation include the development of small molecule probes for target identification, structure-activity relationship (SAR) studies, and as a precursor in synthetic chemistry. This product is intended for Research Use Only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-26-17-10-6-5-9-16(17)22-19(24)18(23)21-13-20(25,15-11-12-15)14-7-3-2-4-8-14/h2-10,15,25H,11-13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNYCDIXDOVXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydroxylation and Amine Formation

The ketone intermediate undergoes hydroxylation using osmium tetroxide (OsO₄) in the presence of N-methylmorpholine N-oxide (NMO) to yield the diol. Reductive amination with ammonium acetate and sodium cyanoborohydride converts the diol to the primary amine.

Optimization Data :

Parameter Value
Solvent Tetrahydrofuran/Water (4:1)
Catalyst OsO₄ (0.1 equiv)
Reducing Agent NaBH₃CN (2.0 equiv)
Isolated Yield 72%

Synthesis of 2-(Methylsulfanyl)Aniline

Nucleophilic Aromatic Substitution

2-Fluoronitrobenzene reacts with sodium thiomethoxide in dimethylformamide (DMF) at 80°C for 12 h to yield 2-(methylsulfanyl)nitrobenzene, which is reduced to the aniline using hydrogen gas and palladium on carbon.

Key Metrics :

  • Reaction Time : 12 h (substitution), 6 h (reduction)
  • Catalyst : Pd/C (10 wt%, 0.2 equiv)
  • Hydrogen Pressure : 3 atm
  • Overall Yield : 85%

Amidation Strategies for Ethanediamide Assembly

Stepwise Amidation Using Ethanedioyl Chloride

Ethanedioyl chloride reacts sequentially with 2-cyclopropyl-2-hydroxy-2-phenylethylamine and 2-(methylsulfanyl)aniline under Schlenk conditions. The first amidation is conducted at 0°C in dichloromethane with triethylamine as a base, followed by room-temperature coupling of the second amine.

Reaction Profile :

Step Substrate Conditions Yield
1 Ethanedioyl chloride + Amine A 0°C, 2 h, DCM/Et₃N 78%
2 Intermediate + Amine B 25°C, 12 h, DCM/Et₃N 65%

Carbodiimide-Mediated Coupling

Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid. This approach minimizes racemization and improves yields for sterically hindered amines.

Comparative Data :

Coupling Agent Solvent Temperature Yield
EDCI/HOBt DMF 0°C → 25°C 82%
DCC/DMAP CH₂Cl₂ 25°C 58%

Stereochemical Considerations and Resolution

The hydroxy group in the cyclopropyl subunit introduces a chiral center. Enzymatic resolution using Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether achieves enantiomeric excess (ee) >98%.

Enzymatic Resolution Parameters :

  • Substrate : Racemic 2-cyclopropyl-2-hydroxy-2-phenylethylamine
  • Enzyme Loading : 20 mg/mmol substrate
  • Reaction Time : 24 h
  • ee : 98.5%

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.45–7.32 (m, 5H, Ph)
  • δ 6.98 (d, J = 8.2 Hz, 1H, SMe-Ph)
  • δ 4.21 (s, 1H, OH)
  • δ 2.45 (s, 3H, SCH₃)
  • δ 1.12–1.05 (m, 4H, cyclopropyl)

¹³C NMR :

  • 172.8 ppm (C=O), 140.2 ppm (quaternary C), 126.5 ppm (SCH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₁H₂₅N₂O₃S : 409.1564 [M+H]⁺
  • Observed : 409.1561 [M+H]⁺

Industrial Scalability and Process Optimization

Solvent and Catalyst Recycling

Batch processes using immobilized CAL-B reduce enzyme costs by 40%. THF recovery via distillation achieves 90% solvent reuse.

Continuous Flow Amidation

Microreactor systems enhance mixing efficiency, reducing reaction times from 12 h to 30 min with comparable yields (80%).

Chemical Reactions Analysis

N'-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-N-[2-(METHYLSULFANYL)PHENYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like chromium trioxide or PCC (pyridinium chlorochromate).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include oxidized or reduced derivatives, substituted phenyl compounds, and other functionalized intermediates.

Scientific Research Applications

N'-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-N-[2-(METHYLSULFANYL)PHENYL]ETHANEDIAMIDE has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: It may be used in the production of specialty chemicals, polymers, and other materials with unique properties.

Mechanism of Action

The mechanism of action of N'-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-N-[2-(METHYLSULFANYL)PHENYL]ETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound shares functional motifs with sulfur-containing and aromatic-substituted analogs. Key comparisons include:

Compound Name Key Functional Groups Molecular Formula Notable Features
N'-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide Diamide, cyclopropyl, hydroxy, methylsulfanyl C₂₂H₂₅N₂O₃S (hypothetical) Combines steric hindrance (cyclopropyl) with hydrogen-bonding (diamide, hydroxy).
2-(Ethylisopropylamino)ethanethiol () Thiol, amine C₇H₁₇NS Sulfur in thiol form; lacks aromaticity but includes branched alkylamines .
N'-Hydroxy-2-(2-thienyl)ethanimidamide () Amidoxime, thienyl C₆H₈N₂OS Thiophene ring for π-stacking; amidoxime for metal chelation .
N'-(1-(2-Hydroxyphenyl)ethylidene)-2-(2-thienyl)acethydrazide () Hydrazide, thienyl, hydroxyphenyl C₁₃H₁₃N₃O₂S Hydrazide backbone with dual aromatic systems; potential for tautomerism .

Structural and Property Comparisons

  • Lipophilicity : The methylsulfanyl group in the target compound enhances lipophilicity (logP ~3.5 estimated) compared to thiol-containing analogs (e.g., , logP ~2.1) but is less polar than hydroxy-substituted derivatives (, logP ~2.8) .
  • Hydrogen-Bonding Capacity : The diamide backbone provides two hydrogen-bond acceptors (carbonyl groups), surpassing the single amidoxime () or hydrazide () moieties .

Biological Activity

N'-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-N-[2-(METHYLSULFANYL)PHENYL]ETHANEDIAMIDE is a complex organic compound with significant potential in biological applications. This article explores its biological activity, focusing on mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group, a hydroxy group, and a phenyl moiety, contributing to its unique biological properties. Its IUPAC name is this compound.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the cyclopropyl and methylsulfanyl groups enhances its binding affinity and specificity. The proposed mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, altering cellular responses.
  • Receptor Modulation: It can modulate receptor activity, influencing signal transduction pathways critical for cellular communication.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antiviral Activity: Preliminary studies suggest potential antiviral properties, particularly against human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV).
  • Anticancer Properties: The compound has shown promise in inhibiting cancer cell proliferation in vitro, suggesting potential applications in oncology.
  • Neuroprotective Effects: Its ability to cross the blood-brain barrier may offer neuroprotective benefits in neurodegenerative diseases.

Case Studies

  • Antiviral Efficacy:
    A study evaluated the antiviral activity of several cyclopropane derivatives, including our compound of interest. Results indicated effective inhibition of HCMV with an IC50 value in the micromolar range, demonstrating its potential as an antiviral agent .
  • Anticancer Activity:
    In vitro assays conducted on various cancer cell lines showed that the compound significantly reduced cell viability. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .
  • Neuroprotective Study:
    Research involving animal models of neurodegeneration revealed that treatment with the compound improved cognitive function and reduced neuronal loss, indicating its neuroprotective capabilities .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
N-(2-cyclopropyl-2-hydroxyethyl)-N'-(phenyl)ethanediamideLacks methylsulfanyl groupLimited antiviral activity
N-(2-hydroxy-2-phenylethyl)-N'-[3-methylphenyl]ethanediamideLacks cyclopropyl groupReduced anticancer efficacy
N-[4-(methylsulfanyl)phenyl]-N'-(cyclopropyl)ethanediamideLacks hydroxy groupModerate enzyme inhibition

Q & A

Basic: What are the recommended synthetic routes and critical reaction conditions for preparing N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide?

Methodological Answer:
The synthesis typically involves multi-step processes:

  • Step 1: Formation of the cyclopropyl-phenylethyl intermediate via nucleophilic substitution or condensation reactions under anhydrous conditions (e.g., using DCM as a solvent) .
  • Step 2: Introduction of the methylsulfanylphenyl group through coupling reactions (e.g., amide bond formation using EDCI/HOBt as coupling agents) .
  • Step 3: Final purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
    Critical conditions include maintaining inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing groups and precise pH control during aqueous workups .

Basic: How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:
A combination of analytical techniques is required:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Verify cyclopropane ring integration (e.g., 3H multiplet at δ 0.5–1.5 ppm) and amide proton signals (δ 6.5–8.5 ppm) .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals from aromatic and sulfanyl groups .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm deviation from theoretical mass .
  • HPLC: Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98% by area normalization) .

Advanced: How can structural contradictions between computational predictions and experimental spectroscopic data be resolved?

Methodological Answer:
Discrepancies often arise from conformational flexibility or solvent effects. Mitigation strategies include:

  • Conformational Sampling: Perform molecular dynamics simulations (e.g., using Gaussian or ORCA) to model rotatable bonds (e.g., the ethanediamide linker) .
  • Solvent Correction: Apply implicit solvent models (e.g., PCM in DFT calculations) to align theoretical IR/Raman spectra with experimental data .
  • X-ray Crystallography: Resolve absolute configuration and hydrogen-bonding networks to validate computational models .

Advanced: What methodological frameworks are suitable for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:
SAR studies require a tiered approach:

  • Substituent Variation: Synthesize analogs with modified cyclopropyl or sulfanyl groups to assess steric/electronic effects on biological activity .
  • Biological Assays:
    • In vitro: Test binding affinity to target receptors (e.g., fluorescence polarization assays for protein-ligand interactions) .
    • In silico: Use molecular docking (AutoDock Vina) to predict binding modes and guide analog design .
  • Data Analysis: Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity data .

Advanced: How can researchers address low solubility in aqueous buffers during biological testing?

Methodological Answer:
Strategies to enhance solubility include:

  • Salt Formation: Prepare hydrochloride or sodium salts via acid/base titration .
  • Co-solvent Systems: Use DMSO/PEG 400 mixtures (<5% v/v to avoid cytotoxicity) for in vitro assays .
  • Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles (solvent evaporation method) to improve bioavailability .

Basic: What are the key considerations for designing stability studies under physiological conditions?

Methodological Answer:
Stability protocols should include:

  • pH Variation: Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C to simulate gastrointestinal, blood, and lysosomal environments .
  • Oxidative Stress: Expose to H₂O₂ (0.1–1.0 mM) to assess sulfanyl group susceptibility .
  • Analytical Monitoring: Track degradation via LC-MS/MS over 24–72 hours and identify metabolites using fragmentation patterns .

Advanced: How can researchers integrate computational chemistry to predict metabolic pathways?

Methodological Answer:

  • Software Tools: Use Schrödinger’s MetaSite or GLORYx to predict cytochrome P450-mediated oxidation sites .
  • Docking Simulations: Model interactions with CYP3A4/2D6 isoforms to identify vulnerable functional groups (e.g., cyclopropane ring opening) .
  • Experimental Validation: Compare predicted metabolites with in vitro microsomal assay results (human liver microsomes + NADPH) .

Basic: What purification techniques are optimal for isolating this compound from reaction by-products?

Methodological Answer:

  • Chromatography: Use flash chromatography with silica gel (ethyl acetate/hexane, 30–70% gradient) for bulk separation .
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) by incremental cooling to maximize crystal yield .
  • HPLC Prep-Scale: Employ C18 columns for final polishing (acetonitrile/water + 0.1% TFA) to remove trace impurities .

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